molecular formula C11H14N2O B8512338 4-(6-Amino-pyridin-3-yl)-cyclohexanone

4-(6-Amino-pyridin-3-yl)-cyclohexanone

Cat. No.: B8512338
M. Wt: 190.24 g/mol
InChI Key: POTCZKRZTNLCAL-UHFFFAOYSA-N
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Description

4-(6-Amino-pyridin-3-yl)-cyclohexanone is a cyclohexanone derivative featuring a pyridine ring substituted with an amino group at the 6-position and attached to the cyclohexanone core at the 4-position. The amino group enhances polarity and hydrogen-bonding capacity, which may improve solubility and biological interaction profiles compared to non-polar analogs . Cyclohexanone derivatives are commonly synthesized via condensation reactions between aldehydes and ketones, as seen in the preparation of 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) , suggesting analogous routes for the target compound.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(6-aminopyridin-3-yl)cyclohexan-1-one

InChI

InChI=1S/C11H14N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h3,6-8H,1-2,4-5H2,(H2,12,13)

InChI Key

POTCZKRZTNLCAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CN=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituents like tert-butyl (M1) or acetal (Rhumytal) alter steric and electronic properties, influencing applications in polymer synthesis or fragrance industries .

Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Odor/Application Reference
β-Cyclohexanone 45 22* 0.89 Water-soluble N/A (industrial intermediate)
Nutclone Not provided Not provided Not provided Soluble in ethanol Nutty, caramel-like (flavor)
Rhumytal Not provided Not provided Not provided Not provided Rummy-tobacco (fragrance)
4-(6-Ethoxy-pyridin-3-yl)-4-hydroxy-cyclohexanone Not provided Not provided Not provided Likely polar solvents Pharmaceutical intermediate

Notes:

  • The boiling point of β-cyclohexanone (22°C) reported in is unusually low and may reflect measurement under vacuum or typographical error.
  • Amino-substituted analogs like this compound are expected to exhibit higher water solubility than non-polar derivatives due to the amino group’s polarity .

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